molecular formula C13H16O4 B8617881 Ethyl 2-(4-acetylphenoxy)-propanoate

Ethyl 2-(4-acetylphenoxy)-propanoate

Cat. No.: B8617881
M. Wt: 236.26 g/mol
InChI Key: JNCZBWZIIHJEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Relevant Chemical Classes

Ethyl 2-(4-acetylphenoxy)-propanoate belongs to the aryloxyphenoxypropionate (APP) class of organic compounds. This classification is significant due to the well-established biological activities of many APP derivatives, particularly in the agrochemical sector. The core structure of these compounds features a phenoxypropionate moiety linked to an aryl group. In the case of this compound, the aryl group is a phenyl ring substituted with an acetyl group at the para position.

The APP chemical class is renowned for its herbicidal properties, primarily acting as inhibitors of the enzyme acetyl-CoA carboxylase (ACCase) in grasses. frontiersin.orgscielo.br This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of plant cell membranes. frontiersin.org By inhibiting ACCase, these compounds disrupt the production of lipids, leading to the cessation of growth and eventual death of susceptible grass species. scielo.br The specificity of this inhibition for the ACCase in grasses provides a basis for their selective herbicidal activity, making them valuable in controlling grassy weeds in broadleaf crops. pnas.org

Historical Perspectives on Related Compounds

The exploration of aryloxyphenoxypropionates as herbicides began in the latter half of the 20th century. One of the pioneering compounds in this class was diclofop-methyl, introduced in 1971. mdpi.com This marked a significant advancement in weed management, offering a new mode of action for selective control of grass weeds. Following this discovery, extensive research and development led to the introduction of a range of other APP herbicides, including fenoxaprop-p-ethyl (B1329639), fluazifop-P-butyl, and quizalofop-P-ethyl. mdpi.com

The development of these compounds has been driven by the need for improved efficacy, broader spectrum of activity, and enhanced crop safety. A significant breakthrough in the field was the discovery that the herbicidal activity of many APP compounds resides primarily in one of their enantiomers, typically the (R)-enantiomer. This led to the development and commercialization of enantiomerically pure formulations, such as fenoxaprop-p-ethyl, which allowed for lower application rates while maintaining or improving herbicidal effectiveness. researchgate.net this compound, as a structural analogue, is situated within this historical context of continuous innovation in the field of selective herbicides.

Current Research Landscape and Emerging Trends for this compound

The contemporary research landscape for aryloxyphenoxypropionates is largely shaped by the challenge of herbicide resistance. Over time, many targeted weed species have evolved resistance to ACCase inhibitors through mutations in the target enzyme or through enhanced metabolic degradation of the herbicide. frontiersin.orgresearchgate.net Consequently, a primary focus of current research is the design and synthesis of novel APP derivatives that can overcome these resistance mechanisms. acs.org

Physicochemical and Spectral Data

Due to the limited availability of experimental data for this compound in peer-reviewed literature, the following tables include data for the closely related compound, Ethyl 2-(4-acetylphenoxy)-2-methylpropanoate, where noted.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
Boiling Point 368.9 °C at 760 mmHg (for Ethyl 2-(4-acetylphenoxy)-2-methylpropanoate)
Density 1.081 g/cm³ (for Ethyl 2-(4-acetylphenoxy)-2-methylpropanoate)
Flash Point 161.9 °C (for Ethyl 2-(4-acetylphenoxy)-2-methylpropanoate)
Refractive Index 1.498 (for Ethyl 2-(4-acetylphenoxy)-2-methylpropanoate)

Predicted Spectral Data

Spectrum TypePredicted Data
¹H NMR Signals expected for the ethyl group (triplet and quartet), a quartet for the CH proton of the propanoate moiety, a singlet for the methyl protons of the acetyl group, and signals in the aromatic region for the phenyl ring.
¹³C NMR Signals expected for the carbonyl carbons of the ester and acetyl groups, carbons of the ethyl group, the methine carbon of the propanoate moiety, and the carbons of the aromatic ring.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ester and ketone groups, C-O stretching of the ether and ester groups, and aromatic C-H and C=C stretching.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

ethyl 2-(4-acetylphenoxy)propanoate

InChI

InChI=1S/C13H16O4/c1-4-16-13(15)10(3)17-12-7-5-11(6-8-12)9(2)14/h5-8,10H,4H2,1-3H3

InChI Key

JNCZBWZIIHJEDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 4 Acetylphenoxy Propanoate and Its Analogs

Established Synthetic Pathways for Ethyl 2-(4-acetylphenoxy)-propanoate

The most well-established and widely utilized method for the synthesis of this compound is the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution of a halide or other suitable leaving group by a phenoxide ion.

A typical synthetic route commences with the deprotonation of 4-hydroxyacetophenone to form the corresponding potassium or sodium phenoxide. This is subsequently reacted with an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate, or a propanoate with a better leaving group like a tosylate or mesylate, to yield the desired ether. masterorganicchemistry.commiracosta.eduwikipedia.org

Table 1: Typical Reactants and Conditions for the Williamson Ether Synthesis of this compound

Reactant 1Reactant 2BaseSolventTemperature
4-HydroxyacetophenoneEthyl 2-bromopropanoatePotassium Carbonate (K₂CO₃)Acetone, DMFReflux
4-HydroxyacetophenoneEthyl 2-chloropropanoateSodium Hydroxide (NaOH)Ethanol/WaterReflux
4-HydroxyacetophenoneEthyl (S)-2-chloropropanoateCesium Carbonate (Cs₂CO₃)Acetonitrile (B52724)60-80 °C
Potassium salt of 4-hydroxyacetophenoneEthyl L-2-[(methylsulfonyl)oxy]propanoate-DMF80 °C prepchem.com

Reaction Mechanisms and Intermediates

The synthesis of this compound via the Williamson ether synthesis proceeds through a well-understood S\N2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org The key steps are as follows:

Deprotonation: A base, such as potassium carbonate or sodium hydroxide, abstracts the acidic phenolic proton from 4-hydroxyacetophenone. This results in the formation of a resonance-stabilized phenoxide ion, the 4-acetylphenoxide. This phenoxide acts as the nucleophile in the subsequent step.

Nucleophilic Attack: The 4-acetylphenoxide ion then attacks the electrophilic carbon atom of the ethyl 2-halopropanoate (or a similar substrate with a good leaving group). This attack occurs from the backside of the carbon-leaving group bond.

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile (phenoxide) and the leaving group are simultaneously partially bonded to the carbon atom.

Product Formation: The carbon-leaving group bond breaks, and the leaving group departs, resulting in the formation of the ether linkage and the final product, this compound. If a chiral starting material is used, this mechanism leads to an inversion of stereochemistry at the chiral center, a phenomenon known as Walden inversion. researchgate.net

The primary intermediate in this reaction is the 4-acetylphenoxide anion. The stability of this intermediate, due to resonance delocalization of the negative charge onto the aromatic ring and the acetyl group, is crucial for the reaction to proceed efficiently.

Catalyst Systems in Synthesis

To enhance the rate and efficiency of the Williamson ether synthesis, particularly in biphasic systems, phase-transfer catalysts (PTCs) are often employed. These catalysts facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkylating agent resides.

Commonly used phase-transfer catalysts include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) and crown ethers. The cationic head of the PTC pairs with the phenoxide anion, and the lipophilic alkyl groups of the cation allow the ion pair to dissolve in the organic solvent, thereby increasing the effective concentration of the nucleophile and accelerating the reaction.

A patent for a similar compound, R-(+)-2-(4-hydroxyphenoxy) ethyl propionate, describes the use of a phase transfer catalyst in the synthesis. google.com

Reaction Conditions and Optimization Strategies

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include:

Choice of Base: Stronger bases like sodium hydride (NaH) can be used for complete and rapid deprotonation of the phenol, while weaker bases like potassium carbonate are often sufficient and offer milder reaction conditions. numberanalytics.com

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are generally preferred as they effectively solvate the cation of the phenoxide salt, leaving the anion more nucleophilic and available to react. numberanalytics.com

Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination, particularly with secondary alkyl halides.

Leaving Group: The choice of the leaving group on the ethyl propanoate moiety is crucial. The reactivity order is generally I > Br > Cl > OTs (tosylate) > OMs (mesylate). Tosylates and mesylates are excellent leaving groups and are often used to enhance reactivity.

Optimization strategies often involve screening different combinations of bases, solvents, and temperatures to find the ideal conditions that provide the highest yield of the desired product with minimal formation of by-products.

Novel Synthetic Approaches and Innovations

While the Williamson ether synthesis remains the workhorse for preparing compounds like this compound, several newer methods offer potential advantages in terms of milder reaction conditions, broader substrate scope, and improved yields.

Ullmann Condensation: This copper-catalyzed reaction provides an alternative for the formation of diaryl and alkyl aryl ethers. The reaction typically involves a copper catalyst, an aryl halide, and an alcohol or phenol. Modern variations of the Ullmann condensation utilize soluble copper catalysts with ligands, which can allow for lower reaction temperatures compared to the traditional high-temperature conditions.

Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction has emerged as a powerful tool for C-O bond formation. It allows for the coupling of a wide range of aryl halides and pseudohalides with alcohols and phenols under relatively mild conditions. The use of specialized phosphine (B1218219) ligands is crucial for the success of this reaction.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of the Williamson ether synthesis. Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. scielo.org.mx

Asymmetric Synthesis and Stereochemical Control

The propanoate moiety of this compound contains a stereocenter, meaning the compound can exist as two enantiomers (R and S). The biological activity of many chiral compounds is often enantiomer-specific. Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure forms of this and related compounds is of significant interest.

Several strategies can be employed for the asymmetric synthesis of 2-aryloxypropanoates:

Use of Chiral Starting Materials: A straightforward approach is to start with an enantiomerically pure precursor. For instance, using ethyl (S)-lactate to generate a chiral ethyl 2-halopropanoate or a similar derivative will lead to the formation of the corresponding enantiomer of the final product, typically with inversion of configuration due to the S\N2 mechanism. researchgate.net A patent for a related compound utilizes ethyl tosylate, which can be derived from chiral lactic acid, to achieve stereochemical control. google.com

Chiral Auxiliaries: A chiral auxiliary can be attached to one of the reactants to direct the stereochemical outcome of the reaction. After the desired stereocenter is set, the auxiliary is removed.

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as chiral phase-transfer catalysts or chiral metal complexes, can induce enantioselectivity in the reaction. Research into the enantioselective synthesis of profens, a class of non-steroidal anti-inflammatory drugs that share the 2-arylpropionic acid scaffold, has led to the development of various catalytic asymmetric methods, including asymmetric hydrogenation and hydrovinylation, which could potentially be adapted for the synthesis of precursors to the target molecule. nih.govmdpi.comnih.gov

Enzymatic Resolution: Biocatalysis, using enzymes such as lipases, can be employed for the kinetic resolution of a racemic mixture of the final product or a precursor. These enzymes can selectively react with one enantiomer, allowing for the separation of the two. For example, lipase-catalyzed esterification or hydrolysis has been successfully used for the resolution of profens like ibuprofen. dss.go.thnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of synthesizing this compound, several green approaches can be considered:

Atom Economy: The Williamson ether synthesis generally has good atom economy, as most of the atoms from the reactants are incorporated into the final product. The main by-product is an inorganic salt.

Use of Greener Solvents: Traditional solvents like DMF and DMSO are effective but have environmental and health concerns. The exploration of more benign solvents, such as ionic liquids or even water (in the case of phase-transfer catalysis), can make the process more sustainable. beilstein-journals.orgfrancis-press.com

Solvent-Free Conditions: Performing the reaction under solvent-free conditions, for example, by grinding the solid reactants together, can significantly reduce waste. This approach is often coupled with microwave or infrared irradiation to provide the necessary energy for the reaction to proceed. scielo.org.mxresearchgate.net

Catalysis: The use of catalysts, particularly recyclable ones, is a cornerstone of green chemistry. Phase-transfer catalysts can often be recovered and reused. The development of solid-supported catalysts can also simplify product purification and catalyst recycling.

Energy Efficiency: Microwave-assisted synthesis and flow chemistry are energy-efficient techniques that can reduce reaction times and energy consumption compared to conventional batch processing with prolonged heating.

By incorporating these principles, the synthesis of this compound and its analogs can be made more efficient, economical, and environmentally sustainable.

Structure Activity Relationship Sar Studies of Ethyl 2 4 Acetylphenoxy Propanoate Derivatives

Exploration of Structural Modifications and their Biological Implications

Systematic modifications of the ethyl 2-(4-acetylphenoxy)-propanoate scaffold have provided insights into the structural requirements for biological activity. These modifications typically involve alterations to the aromatic ring, the acetyl group, and the ethyl propanoate side chain.

Aromatic Ring Substitutions: The nature and position of substituents on the phenyl ring significantly impact the compound's efficacy. For instance, in related aryloxyphenoxypropionate herbicides, the introduction of electron-withdrawing groups, such as halogens, on the aromatic ring can enhance herbicidal activity. A study on quinazolinone-phenoxypropionate hybrids revealed that the spatial position and the bulk of substituents on the heterocyclic ring fused to the phenoxy group strongly influence herbicidal action. Specifically, a fluorine atom at the 6-position and a methyl group as another substituent were identified as an optimal pattern for high herbicidal activity against various weeds. mdpi.com

Modifications of the Acetyl Group: The acetyl group at the para-position of the phenoxy ring is a key feature. Its carbonyl moiety can participate in hydrogen bonding or other polar interactions within the target enzyme's active site. Modifications of this group, for example, by converting it to an oxime or other derivatives, could alter the electronic properties and steric bulk, thereby influencing binding affinity and biological activity. While specific studies on the modification of the acetyl group in this compound are not abundant, research on related structures suggests that this position is critical for activity.

Alterations to the Propanoate Moiety: The ethyl propanoate side chain is also a crucial determinant of activity. The ester group's hydrolysis to the corresponding carboxylic acid is often a prerequisite for biological activity within the target organism. The stereochemistry of the chiral center in the propanoate group is also of paramount importance. For many aryloxyphenoxypropionate herbicides, the (R)-enantiomer is significantly more active than the (S)-enantiomer, as it is the eutomer that preferentially binds to the ACCase enzyme.

The following table summarizes the hypothetical impact of structural modifications on the biological activity of this compound derivatives, based on findings from related compound series.

Modification SiteType of ModificationExpected Impact on Biological ActivityRationale
Phenyl Ring Introduction of electron-withdrawing groups (e.g., Cl, F)Potential increase in herbicidal activityEnhanced binding affinity to the target enzyme.
Phenyl Ring Introduction of bulky substituentsPotential decrease in activitySteric hindrance in the enzyme's active site.
Acetyl Group Conversion to oxime or other derivativesVariable, could increase or decrease activityAltered electronic and steric properties affecting receptor binding.
Propanoate Ester Hydrolysis to carboxylic acidGenerally required for in vivo activityThe carboxylate form is often the active species that binds to the enzyme.
Propanoate Chain Variation of the alkyl ester group (e.g., methyl, propyl)Minor influence on intrinsic activity, affects uptake and transportLipophilicity changes can alter bioavailability.
Chiral Center Isolation of the (R)-enantiomerSignificant increase in activityThe (R)-enantiomer is typically the more active form for ACCase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. science.gov These models help in predicting the activity of new, unsynthesized compounds and in understanding the physicochemical properties that are important for their biological action.

For phenoxypropanoate derivatives, QSAR models have been developed to predict their herbicidal activity. These models typically use a range of molecular descriptors, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges and dipole moments. They are important for understanding electrostatic interactions with the receptor.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area. They are crucial for assessing the fit of the molecule in the receptor's binding pocket.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common hydrophobic descriptor that indicates the molecule's lipophilicity, which affects its ability to cross cell membranes.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

A hypothetical QSAR model for a series of phenoxypropanoate herbicides might take the following form:

log(1/IC₅₀) = alogP - b(V_m)² + cμ + dqC1 + e

Where:

log(1/IC₅₀) is the biological activity (the inverse of the half-maximal inhibitory concentration).

logP is the hydrophobicity.

V_m is the molar volume (a steric descriptor).

μ is the dipole moment (an electronic descriptor).

qC1 is the charge on a specific atom (an electronic descriptor).

a, b, c, d, and e are coefficients determined by regression analysis.

Such models can reveal, for instance, that an optimal hydrophobicity exists for maximal activity and that specific electronic and steric features are either beneficial or detrimental.

Molecular Recognition and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov For this compound and its analogs with herbicidal activity, the primary receptor of interest is the carboxyltransferase (CT) domain of ACCase.

Docking studies with related aryloxyphenoxypropionate inhibitors have elucidated the key interactions within the ACCase active site. These studies often reveal the following:

Hydrogen Bonds: The carboxylate group of the active form of the herbicide typically forms crucial hydrogen bonds with amino acid residues in the active site, such as arginine or lysine. The carbonyl oxygen of the acetyl group on the phenyl ring could also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic rings of the phenoxypropanoate structure generally engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine, which helps to anchor the ligand in the binding pocket.

Pi-Pi Stacking: The phenyl ring can also participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

A molecular docking study of the related herbicide fenoxaprop-p-ethyl (B1329639) with ACCase revealed that the ligand binds to the active site of the receptor, with specific interactions contributing to its inhibitory effect. pnrjournal.comresearchgate.net The binding energy, often calculated in kcal/mol, provides an estimate of the stability of the ligand-receptor complex.

The following table summarizes the potential interactions of this compound within the ACCase active site, as inferred from studies on analogous compounds.

Interaction TypePotential Interacting Group on LigandPotential Interacting Residues in ACCase Active Site
Hydrogen Bonding Carboxylate (from hydrolyzed ester)Arginine, Lysine
Hydrogen Bonding Acetyl carbonyl oxygenSerine, Threonine
Hydrophobic Interactions Phenyl ring, ethyl groupLeucine, Isoleucine, Valine, Alanine
Pi-Pi Stacking Phenyl ringPhenylalanine, Tyrosine, Tryptophan

These molecular-level insights are invaluable for the structure-based design of new derivatives of this compound with improved potency and selectivity. By understanding the key interactions, medicinal and agricultural chemists can rationally design modifications that enhance binding to the target receptor while potentially reducing off-target effects.

Biological Activities and Pharmacological Potential of Ethyl 2 4 Acetylphenoxy Propanoate

Investigation of Cellular and Molecular Targets

No studies have been identified that investigate the cellular and molecular targets of Ethyl 2-(4-acetylphenoxy)-propanoate.

Enzyme Inhibition and Activation Studies

There is no available research on the effects of this compound on enzyme activity.

Receptor Binding and Modulation

There are no published studies detailing the binding affinity or modulatory effects of this compound on any physiological receptors.

Gene Expression Regulation

The impact of this compound on gene expression has not been evaluated in any known scientific studies.

In Vitro Pharmacological Profiling in Cell Lines

No data is available from in vitro studies in cell lines to establish a pharmacological profile for this compound.

In Vivo Preclinical Efficacy Studies in Animal Models

There are no records of any in vivo preclinical studies conducted in animal models to assess the efficacy of this compound.

Disease-Specific Models

Consequently, no research exists on the effects of this compound in any disease-specific animal models.

Pharmacodynamic Endpoints

Direct pharmacodynamic studies on this compound are not currently available in scientific literature. However, by examining related compounds, potential pharmacodynamic endpoints can be hypothesized. The presence of the phenoxypropanoate moiety suggests a possible interaction with enzymes involved in lipid metabolism. For instance, derivatives of the structurally similar compound Ethyl 2-(4-hydroxyphenoxy)propanoate are known to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs play a crucial role in regulating fatty acid catabolism, lipid metabolism, and inflammation.

Furthermore, the acetophenone structure is found in various natural and synthetic compounds that exhibit a range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory activities. Therefore, potential pharmacodynamic endpoints for this compound could involve the modulation of inflammatory pathways and oxidative stress markers.

Table 1: Potential Pharmacodynamic Endpoints Based on Structurally Related Compounds

Structural MoietyRelated Compound Class/ExamplePotential Pharmacodynamic Endpoint
PhenoxypropanoateEthyl 2-(4-hydroxyphenoxy)propanoate derivativesPPAR agonism, modulation of lipid metabolism
AcetophenoneNatural and synthetic acetophenonesAnti-inflammatory effects, antioxidant activity
Acetylated PhenolicAcetylated resveratrol, Acetylated tyrosolInhibition of Platelet-Activating Factor (PAF)

Mechanisms of Action Elucidation

The precise mechanisms through which this compound may exert biological effects have not been experimentally determined. Nevertheless, an analysis of its structural components allows for the formulation of plausible hypotheses regarding its biochemical and cellular interactions.

Biochemical Pathway Analysis

Based on its structural similarity to other phenoxypropanoates, a primary biochemical pathway of interest is the fatty acid biosynthesis pathway. Certain phenoxypropanoates are known to inhibit acetyl-CoA carboxylase (ACCase), a key enzyme in this pathway. While this is a known herbicidal mechanism, the potential for interaction with mammalian ACCase or other enzymes in related pathways cannot be entirely ruled out without specific studies.

The acetyl group on the phenoxy ring may also influence its metabolic fate and interaction with various enzymes. Acetylation is a common biochemical modification that can alter the biological activity of compounds. Studies on other acetylated phenolic compounds, such as resveratrol and tyrosol, have shown that acetylation can enhance or modify their biological effects, including their ability to inhibit platelet-activating factor (PAF), which is involved in inflammatory and thrombotic pathways. nih.govresearchgate.net

Cellular Signaling Cascade Modulation

The potential for this compound to modulate cellular signaling cascades can be inferred from the activities of related compounds. As mentioned, PPAR agonists can influence signaling pathways related to inflammation. Activation of PPARs can interfere with pro-inflammatory signaling cascades, suggesting a potential anti-inflammatory mechanism.

Furthermore, many phenolic compounds are known to modulate key signaling pathways involved in cellular responses to stress and inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The presence of the acetylated phenol moiety in this compound suggests that it could potentially influence these or other signaling cascades. However, without direct experimental evidence, these remain speculative mechanisms of action.

Table 2: Postulated Mechanisms of Action Based on Structural Analogs

Mechanism CategoryPostulated MechanismRationale Based on Structural Analogs
Biochemical Pathway Inhibition of Acetyl-CoA Carboxylase (ACCase)The phenoxypropanoate structure is common in ACCase-inhibiting herbicides.
Modulation of Platelet-Activating Factor (PAF) pathwaysAcetylated phenolic compounds have been shown to inhibit PAF. nih.govresearchgate.net
Cellular Signaling Peroxisome Proliferator-Activated Receptor (PPAR) agonismDerivatives of similar phenoxypropanoates act as PPAR agonists.
Modulation of NF-κB or MAPK signaling pathwaysPhenolic compounds are known to influence these inflammatory signaling cascades.

Computational Chemistry and Molecular Modeling of Ethyl 2 4 Acetylphenoxy Propanoate

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of Ethyl 2-(4-acetylphenoxy)-propanoate is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological targets. The molecule possesses several rotatable bonds, particularly around the ether linkage and the propanoate side chain, allowing it to adopt various conformations. Computational methods such as molecular mechanics and quantum chemistry calculations can be employed to identify the low-energy conformers of the molecule.

Molecular dynamics (MD) simulations provide a deeper insight into the dynamic behavior of this compound over time. By simulating the motion of the molecule in a virtual environment (e.g., in water or a lipid bilayer), researchers can observe how it folds, changes conformation, and interacts with its surroundings. For the broader class of aryloxyphenoxy-propionate (APP) herbicides, MD simulations have been used to investigate their interactions with biological receptors. nih.gov For instance, simulations can reveal the stability of a ligand-protein complex, identifying key intermolecular interactions such as hydrogen bonds and hydrophobic contacts that are essential for binding. nih.gov In the context of this compound, an MD simulation could elucidate the stability of its binding to a target enzyme, with analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) indicating the stability of the complex and the flexibility of individual residues, respectively.

Table 1: Key Parameters in Molecular Dynamics Simulations

ParameterDescriptionRelevance to this compound
Force Field A set of empirical energy functions used to calculate the potential energy of a system of atoms.Determines the accuracy of the simulated molecular motions and interactions.
Solvent Model Explicit or implicit representation of the solvent (e.g., water) surrounding the molecule.Crucial for accurately simulating the behavior of the molecule in a biological environment.
Simulation Time The duration of the simulation, typically in nanoseconds or microseconds.Longer simulation times provide a more comprehensive view of the molecule's conformational landscape.
Temperature and Pressure Controlled parameters to mimic physiological conditions.Ensures the simulation is relevant to biological systems.

Ligand-Target Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This method is instrumental in understanding the potential mechanism of action of compounds like this compound. For the class of aryloxyphenoxypropionate herbicides, the primary target is often the enzyme acetyl-CoA carboxylase (ACCase). mdpi.com Docking studies can be performed to predict how this compound fits into the active site of ACCase or other potential off-target proteins.

The docking process involves generating a multitude of possible binding poses of the ligand within the protein's binding site and then scoring these poses based on their predicted binding affinity. The scoring functions typically account for factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. For example, a docking study of a similar compound, 2-methyl-2-((2-(4-acetyl phenoxy)-2-methylpropanoyl)oxy)-2-methylpropanoic acid, was performed to understand its interactions with target proteins. jacsdirectory.com Such studies can reveal key amino acid residues that interact with the acetyl group, the phenoxy ring, or the propanoate moiety of the molecule.

Table 2: Representative Docking Study Results for a Hypothetical Target

ParameterValueInterpretation
Binding Affinity (kcal/mol) -8.5A strong predicted binding affinity to the target protein.
Interacting Residues Arg123, Phe245, Leu300Specific amino acids in the binding pocket that form key interactions.
Hydrogen Bonds 2 (with Arg123)Indicates specific, strong directional interactions contributing to binding.
Hydrophobic Interactions Phenyl ring with Phe245 and Leu300Highlights the importance of non-polar interactions for binding stability.

De Novo Design of this compound Analogs

De novo design is a computational strategy for creating novel molecules with desired properties, starting from scratch or by modifying an existing scaffold. nih.gov Based on the structure of this compound, new analogs can be designed to potentially enhance its efficacy, selectivity, or metabolic stability. This process often involves using computational algorithms that "grow" molecules within the binding site of a target protein or assemble fragments with complementary properties.

For instance, the aryloxyphenoxypropionate motif has been used as a basis for designing new herbicides. mdpi.com Researchers have replaced parts of the core structure to create novel compounds with improved activity. mdpi.com Similarly, the scaffold of this compound could be modified in various ways:

Substitution on the phenyl ring: Adding different functional groups to the aromatic ring could alter its electronic properties and interactions with a target.

Modification of the propanoate ester: Changing the ethyl group to other alkyl or functionalized groups could influence the molecule's solubility and pharmacokinetic properties.

Alteration of the linker: The ether linkage could be replaced with other chemical groups to change the molecule's flexibility and binding geometry.

These newly designed analogs would then be virtually screened using docking and other computational methods before being synthesized and tested experimentally.

Prediction of ADMET Properties (Excluding Human-Specific Data)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of compound development. asianjpr.com Various computational models can estimate these properties for this compound, helping to identify potential liabilities before extensive experimental testing. These predictions are based on the molecule's physicochemical properties and structural features.

Absorption: Parameters like lipophilicity (LogP) and aqueous solubility can be calculated to predict a compound's potential for absorption across biological membranes. researchgate.net

Distribution: The extent of plasma protein binding can be estimated, which affects the free concentration of the compound available to interact with its target.

Metabolism: Computational tools can predict potential sites of metabolism on the molecule, such as which atoms are most likely to be oxidized by cytochrome P450 enzymes. researchgate.net For this compound, likely sites of metabolism include the acetyl group and the aromatic ring.

Excretion: Properties like the compound's molecular weight and polarity can provide an indication of its likely route of excretion.

Toxicity: A variety of in silico models can predict potential toxicity endpoints, such as mutagenicity or carcinogenicity, by identifying structural alerts or using quantitative structure-activity relationship (QSAR) models.

Table 3: Predicted Physicochemical and ADMET Properties (Illustrative)

PropertyPredicted ValueSignificance
Molecular Weight 236.26 g/mol Influences absorption and distribution.
LogP (Octanol-Water Partition Coefficient) 2.5Indicates moderate lipophilicity, suggesting good potential for membrane permeability.
Aqueous Solubility ModerateAffects formulation and bioavailability.
Number of Hydrogen Bond Donors 0Influences solubility and binding characteristics.
Number of Hydrogen Bond Acceptors 4Influences solubility and binding characteristics.
Predicted Metabolism Sites Acetyl group, Phenyl ringHighlights potential points of metabolic breakdown.

Future Directions and Translational Research Perspectives for Ethyl 2 4 Acetylphenoxy Propanoate

Development of Next-Generation Derivatives

The core structure of Ethyl 2-(4-acetylphenoxy)-propanoate serves as a versatile scaffold for the synthesis of new derivatives with enhanced biological activity and specificity. The field of medicinal chemistry is witnessing a surge in the design and synthesis of novel phenoxy acetic acid and phenoxypropionic acid derivatives with the goal of identifying compounds with improved therapeutic profiles. nih.govbvsalud.org

One promising area of research is the development of derivatives that can act as selective inhibitors of enzymes implicated in disease processes. For instance, new phenoxy acetic acid derivatives are being designed and evaluated as selective COX-2 inhibitors for the management of inflammation, a key factor in many chronic diseases. nih.gov The synthesis of various amino chalcone (B49325) and morpholinopyrimidine derivatives based on core chemical structures is also being explored to develop new anti-inflammatory and antiproliferative agents. nih.govnih.gov

The structure-activity relationship (SAR) studies are crucial in guiding the design of these next-generation derivatives. By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting compounds, researchers can identify the key structural features responsible for their therapeutic effects. This knowledge can then be used to design new derivatives with optimized properties.

Interactive Table: Strategies for Derivative Development

Strategy Rationale Potential Therapeutic Application
Modification of the Acetyl Group To enhance binding affinity to target proteins and modulate biological activity. Anti-inflammatory, Anticancer
Substitution on the Phenyl Ring To alter electronic properties and improve pharmacokinetic profiles. Varied, depending on the target
Variation of the Ester Group To control the rate of hydrolysis and drug release in prodrug applications. Prodrugs for various therapies

| Introduction of Heterocyclic Moieties | To explore new binding interactions and expand the range of biological targets. | Antimicrobial, Antiviral |

Combination Therapies with this compound

The potential of this compound and its derivatives is not limited to monotherapy. There is a growing interest in exploring their use in combination with existing drugs to enhance therapeutic efficacy, overcome drug resistance, and reduce side effects. plos.org This approach is particularly relevant in complex diseases like cancer, where multi-drug regimens are often the standard of care. nih.govnih.gov

Natural compounds and their derivatives are increasingly being investigated for their synergistic effects with conventional chemotherapeutic agents. nih.govmdpi.com For instance, some natural compounds have been shown to enhance the efficacy of anticancer drugs by sensitizing cancer cells to the treatment. mdpi.com Given the structural similarities of this compound to some naturally occurring phenolic compounds, it is plausible that it or its derivatives could be used to augment the effects of chemotherapy. orientjchem.org

Another area of interest is the combination of phenoxypropanoate derivatives with anti-inflammatory drugs. Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a key therapeutic strategy. The combination of a phenoxypropanoate derivative with a nonsteroidal anti-inflammatory drug (NSAID), for example, could provide a more potent anti-inflammatory effect with a lower dose of each agent, thereby reducing the risk of side effects. scirp.org

Innovative Delivery Systems Research (Excluding Dosage)

The ester functional group in this compound makes it an ideal candidate for prodrug strategies. nih.gov A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. nih.gov Ester prodrugs are commonly used to improve the physicochemical properties of drugs, such as their solubility and permeability, leading to enhanced bioavailability.

The development of innovative drug delivery systems is a key area of research for maximizing the therapeutic potential of this compound and its derivatives. These systems are designed to protect the drug from degradation, control its release, and target it to specific sites in the body.

Liposomes and nanoparticles are two of the most promising drug delivery systems currently under investigation. These carrier systems can encapsulate the drug, protecting it from premature degradation and enabling its targeted delivery to diseased tissues. For ester prodrugs, these delivery systems can be designed to be sensitive to specific enzymes, such as esterases, which are often overexpressed in tumor cells. This allows for the targeted release of the active drug at the site of action, minimizing off-target effects.

Interactive Table: Advanced Delivery Systems

Delivery System Mechanism Potential Advantages
Liposomes Encapsulation in lipid bilayers. Biocompatibility, ability to carry both hydrophilic and hydrophobic drugs.
Nanoparticles Encapsulation or conjugation to a polymeric matrix. Controlled release, targeted delivery, improved stability.
Micelles Self-assembly of amphiphilic molecules. Enhanced solubility of poorly water-soluble drugs.

| Prodrug Conjugates | Covalent linkage to a carrier molecule. | Targeted delivery, controlled release. |

Potential Applications in Drug Discovery Pipelines

The unique chemical structure of this compound makes it a valuable starting point for the discovery of new drugs. Its phenoxypropanoate core is a common motif in many biologically active compounds, and the presence of the acetyl and ester groups provides opportunities for further chemical modification.

The prodrug approach is a particularly attractive application for this compound in drug discovery pipelines. By using this compound as a template, medicinal chemists can design and synthesize a library of ester prodrugs with varying rates of hydrolysis. These prodrugs can then be screened for their ability to deliver a parent drug to its target site in a controlled and efficient manner.

Furthermore, the phenoxypropanoate scaffold can be used to develop new chemical entities with novel mechanisms of action. By exploring the structure-activity relationships of a series of derivatives, researchers can identify compounds with high affinity and selectivity for specific biological targets. These compounds can then be further optimized to develop new drug candidates for a variety of diseases.

The integration of computational tools, such as molecular modeling and virtual screening, can accelerate the drug discovery process. These tools can be used to predict the binding of this compound derivatives to their targets, helping to prioritize the synthesis of the most promising compounds.

Q & A

What are the optimal synthetic routes for Ethyl 2-(4-acetylphenoxy)-propanoate, and how can reaction conditions be tailored to improve yield and purity?

Basic Research Question
The synthesis of this compound can be approached via esterification or nucleophilic substitution. A common strategy involves reacting 4-acetylphenol with ethyl 2-bromopropanoate under alkaline conditions to facilitate the formation of the phenoxy linkage. For example, analogous syntheses of arylpropanoate esters achieve yields >95% using stoichiometric bases like sodium carbonate in polar aprotic solvents (e.g., DMF) at 80–100°C . Catalytic methods, such as palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), may also be employed if halogenated precursors are used, with PdCl₂(dppf)CH₂Cl₂ demonstrating efficacy in similar boronic ester couplings . Purification via fractional distillation or recrystallization (using ethanol/water mixtures) is critical to isolate the product from byproducts like unreacted phenol or residual catalysts .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound when comparing experimental results with computational predictions?

Advanced Research Question
Discrepancies between experimental and predicted spectra often arise from conformational flexibility or solvent effects. For NMR analysis, density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can simulate chemical shifts, accounting for solvent polarity using the IEFPCM model. If experimental 1H^1H NMR peaks deviate from computed values (e.g., aromatic protons at δ 7.2–7.8 ppm), reassess the dihedral angles of the acetylphenoxy group or verify sample purity . IR spectral mismatches (e.g., carbonyl stretches near 1740 cm⁻¹ for ester vs. 1680 cm⁻¹ for acetyl) may indicate competing hydrolysis; confirm anhydrous reaction conditions and use Karl Fischer titration to rule out moisture interference .

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Basic Research Question
Effective purification depends on the reaction matrix:

  • Liquid-liquid extraction : Separate the ester from polar byproducts using ethyl acetate and water. Adjust pH to 7–8 to retain the phenolic byproducts in the aqueous phase .
  • Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 8:2 to 6:4) for small-scale purification. The compound’s moderate polarity (logP ~3.2) ensures good separation from nonpolar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/hexane) to maximize crystal yield. Monitor melting points (expected range: 80–85°C) to confirm purity .

What methodologies are recommended for analyzing the metabolic stability of this compound in in vitro hepatic models?

Advanced Research Question
Metabolic stability assays using human liver microsomes (HLMs) or hepatocytes can predict hepatic clearance:

Incubation : Prepare HLMs (0.5 mg/mL protein) with test compound (1–10 µM) in NADPH-regenerating buffer. Quench reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile .

LC-MS/MS Analysis : Quantify parent compound depletion using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Monitor for metabolites (e.g., hydrolyzed propanoic acid or acetylphenol derivatives) .

Data Interpretation : Calculate intrinsic clearance (CLint) via the half-life method. Compare with structurally similar esters (e.g., fenoxaprop-P-ethyl, CLint = 12 mL/min/kg) to assess metabolic liability .

What are the critical parameters to consider when scaling up the synthesis of this compound from laboratory to pilot-scale?

Basic Research Question
Key scalability factors include:

  • Reactor Design : Transition from batch to continuous flow systems to enhance heat/mass transfer, particularly for exothermic steps like esterification .
  • Catalyst Recycling : For Pd-catalyzed routes, immobilize catalysts on silica or magnetic nanoparticles to reduce metal leaching and costs .
  • Process Analytics : Implement inline FTIR or HPLC to monitor reaction progression and automate quenching at >95% conversion .

How can computational chemistry tools be applied to predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
Quantum mechanical calculations (e.g., DFT) can model transition states to predict regioselectivity:

Reactivity Analysis : Calculate Fukui indices to identify electrophilic sites. The acetylphenoxy group’s para position may exhibit higher electron-withdrawing effects, directing nucleophiles to the propanoate β-carbon .

Solvent Effects : Use COSMO-RS to simulate solvent polarity impacts. Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic intermediates, favoring SN2 mechanisms .

Kinetic Studies : Perform Arrhenius plots using computed activation energies (ΔG‡) to optimize temperature (e.g., 60–80°C for SNAr reactions) .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question
Adhere to OSHA and NIOSH guidelines:

  • PPE : Wear nitrile gloves, safety goggles, and OV/AG-P99 respirators when handling powders or aerosols .
  • Ventilation : Use fume hoods with >100 ft/min face velocity to limit airborne exposure (<1 mg/m³) .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.